Cas no 2470437-00-2 (N-4-(aminomethyl)oxan-4-yl-2-cyclohexyl-1,3-oxazole-4-carboxamide)

N-4-(aminomethyl)oxan-4-yl-2-cyclohexyl-1,3-oxazole-4-carboxamide 化学的及び物理的性質
名前と識別子
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- 2470437-00-2
- EN300-26676560
- N-[4-(aminomethyl)oxan-4-yl]-2-cyclohexyl-1,3-oxazole-4-carboxamide
- N-4-(aminomethyl)oxan-4-yl-2-cyclohexyl-1,3-oxazole-4-carboxamide
-
- MDL: MFCD32710730
- インチ: 1S/C16H25N3O3/c17-11-16(6-8-21-9-7-16)19-14(20)13-10-22-15(18-13)12-4-2-1-3-5-12/h10,12H,1-9,11,17H2,(H,19,20)
- InChIKey: ZRKKIOJMCOGJLB-UHFFFAOYSA-N
- ほほえんだ: O1CCC(CN)(CC1)NC(C1=COC(C2CCCCC2)=N1)=O
計算された属性
- せいみつぶんしりょう: 307.18959167g/mol
- どういたいしつりょう: 307.18959167g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 5
- 重原子数: 22
- 回転可能化学結合数: 4
- 複雑さ: 379
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.4
- トポロジー分子極性表面積: 90.4Ų
N-4-(aminomethyl)oxan-4-yl-2-cyclohexyl-1,3-oxazole-4-carboxamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-26676560-2.5g |
N-[4-(aminomethyl)oxan-4-yl]-2-cyclohexyl-1,3-oxazole-4-carboxamide |
2470437-00-2 | 2.5g |
$2800.0 | 2023-09-12 | ||
Enamine | EN300-26676560-1.0g |
N-[4-(aminomethyl)oxan-4-yl]-2-cyclohexyl-1,3-oxazole-4-carboxamide |
2470437-00-2 | 1.0g |
$1429.0 | 2023-07-10 | ||
Enamine | EN300-26676560-10.0g |
N-[4-(aminomethyl)oxan-4-yl]-2-cyclohexyl-1,3-oxazole-4-carboxamide |
2470437-00-2 | 10.0g |
$6144.0 | 2023-07-10 | ||
Enamine | EN300-26676560-0.05g |
N-[4-(aminomethyl)oxan-4-yl]-2-cyclohexyl-1,3-oxazole-4-carboxamide |
2470437-00-2 | 0.05g |
$1200.0 | 2023-09-12 | ||
Enamine | EN300-26676560-0.25g |
N-[4-(aminomethyl)oxan-4-yl]-2-cyclohexyl-1,3-oxazole-4-carboxamide |
2470437-00-2 | 0.25g |
$1315.0 | 2023-09-12 | ||
Enamine | EN300-26676560-10g |
N-[4-(aminomethyl)oxan-4-yl]-2-cyclohexyl-1,3-oxazole-4-carboxamide |
2470437-00-2 | 10g |
$6144.0 | 2023-09-12 | ||
Enamine | EN300-26676560-0.1g |
N-[4-(aminomethyl)oxan-4-yl]-2-cyclohexyl-1,3-oxazole-4-carboxamide |
2470437-00-2 | 0.1g |
$1257.0 | 2023-09-12 | ||
Enamine | EN300-26676560-1g |
N-[4-(aminomethyl)oxan-4-yl]-2-cyclohexyl-1,3-oxazole-4-carboxamide |
2470437-00-2 | 1g |
$1429.0 | 2023-09-12 | ||
Enamine | EN300-26676560-5.0g |
N-[4-(aminomethyl)oxan-4-yl]-2-cyclohexyl-1,3-oxazole-4-carboxamide |
2470437-00-2 | 5.0g |
$4143.0 | 2023-07-10 | ||
Enamine | EN300-26676560-0.5g |
N-[4-(aminomethyl)oxan-4-yl]-2-cyclohexyl-1,3-oxazole-4-carboxamide |
2470437-00-2 | 0.5g |
$1372.0 | 2023-09-12 |
N-4-(aminomethyl)oxan-4-yl-2-cyclohexyl-1,3-oxazole-4-carboxamide 関連文献
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Yun Zhang,Peng Song,Bingyuan Guo,Wenying Hao,Lei Liu Analyst, 2020,145, 7025-7029
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Ren-Hao Cheng,Honghao Cai,Yu-Ren Huang,Xiaohong Cui,Zhong Chen,Hsuan-Ying Chen,Shangwu Ding Phys. Chem. Chem. Phys., 2021,23, 10899-10908
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Biao Ye,Hong Xu,Binbin Bao,Jin Xuan,Li Zhang RSC Adv., 2017,7, 48826-48834
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Jianan Gu,Yue Gu,Shubin Yang Chem. Commun., 2017,53, 12642-12645
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Hualin Xiong,Hongwei Yang,Guangbin Cheng New J. Chem., 2019,43, 13827-13831
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Wei Wang,Chen Chen,Xiaoxiao Li,Shiying Wang,Xiliang Luo Chem. Commun., 2015,51, 9109-9112
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Wenwen Peng,Jingwei Wan,Bing Xie,Xuebing Ma Org. Biomol. Chem., 2014,12, 8336-8345
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Christopher R. Driscoll,Brodie L. Reid,Matthew J. McIldowie,Sara Muzzioli,Gareth L. Nealon,Brian W. Skelton,Stefano Stagni,David H. Brown,Massimiliano Massi,Mark I. Ogden Chem. Commun., 2011,47, 3876-3878
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Lili Gao,Xuelian Li,Xiaodong Li,Jianli Cheng,Bin Wang,Zhiyu Wang,Changming Li RSC Adv., 2016,6, 57190-57198
N-4-(aminomethyl)oxan-4-yl-2-cyclohexyl-1,3-oxazole-4-carboxamideに関する追加情報
Comprehensive Overview of N-4-(aminomethyl)oxan-4-yl-2-cyclohexyl-1,3-oxazole-4-carboxamide (CAS No. 2470437-00-2)
The compound N-4-(aminomethyl)oxan-4-yl-2-cyclohexyl-1,3-oxazole-4-carboxamide (CAS No. 2470437-00-2) is a specialized organic molecule that has garnered significant attention in pharmaceutical and biochemical research due to its unique structural features and potential applications. This article delves into its chemical properties, synthesis pathways, and emerging relevance in drug discovery, aligning with current trends in small molecule therapeutics and targeted drug design.
Structurally, this compound combines a 1,3-oxazole core with a cyclohexyl substituent and an aminomethyloxane moiety, creating a hybrid scaffold that exhibits both lipophilic and hydrophilic characteristics. Such bifunctionality is highly sought after in modern medicinal chemistry, particularly for compounds targeting central nervous system (CNS) disorders or enzyme modulation. Researchers are increasingly exploring its potential as a kinase inhibitor or GPCR ligand, given the rising demand for precision medicine approaches.
The synthesis of N-4-(aminomethyl)oxan-4-yl-2-cyclohexyl-1,3-oxazole-4-carboxamide typically involves multi-step organic reactions, including amide coupling and heterocyclic ring formation. Recent publications highlight optimized routes using microwave-assisted synthesis—a hot topic in green chemistry—to improve yield and reduce environmental impact. These advancements resonate with the growing emphasis on sustainable pharmaceutical manufacturing, a key concern for both academia and industry.
In computational studies, this compound demonstrates favorable ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) profiles, making it a promising candidate for further preclinical development. Its molecular docking simulations with various biological targets, frequently discussed in AI-driven drug discovery forums, suggest potential applications in neurodegenerative disease research—a field experiencing exponential growth due to global aging populations.
Analytical characterization of CAS No. 2470437-00-2 employs advanced techniques like LC-MS (Liquid Chromatography-Mass Spectrometry) and NMR spectroscopy, with particular focus on its stereochemical purity. These methods align with the pharmaceutical industry's shift toward quality-by-design (QbD) principles, addressing frequent search queries about compound validation protocols.
Emerging studies explore the compound's role in prodrug strategies, leveraging its carboxamide group for targeted delivery—a trending topic in cancer therapeutics. While not yet clinically approved, its structural analogs appear in patents related to metabolic disease treatment, connecting to widespread public interest in diabetes and obesity management solutions.
From a commercial perspective, CAS No. 2470437-00-2 is primarily available as a research chemical for academic and industrial laboratories. Suppliers emphasize its ≥95% purity, catering to the stringent requirements of high-throughput screening platforms—a frequently searched term among drug discovery professionals. Storage recommendations typically suggest anhydrous conditions at -20°C, reflecting standard practices for amide-containing compounds.
The scientific community continues to investigate this molecule's structure-activity relationships (SAR), with particular interest in modifying its oxane ring to enhance blood-brain barrier permeability—a critical factor in neurological drug development. These investigations parallel current debates about optimizing molecular polarity for therapeutic efficacy, a subject dominating recent pharmacology conferences.
In summary, N-4-(aminomethyl)oxan-4-yl-2-cyclohexyl-1,3-oxazole-4-carboxamide represents a compelling case study in contemporary drug design innovation. Its multifaceted chemical properties and research applications position it at the intersection of several cutting-edge scientific domains, from computational chemistry to translational medicine. As the pharmaceutical landscape evolves toward more personalized treatment options, compounds like this will likely play increasingly important roles in addressing unmet medical needs.
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